7-Iodo-2-methylbenzo[d]thiazol-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-iodo-2-methyl-1,3-benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2S/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCRRTVPBZNBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Iodo 2 Methylbenzo D Thiazol 6 Amine
Strategic Approaches to the Benzothiazole (B30560) Core Formation
The construction of the benzothiazole scaffold is a well-established area of organic synthesis, with several reliable methods available to chemists. These approaches often begin with substituted anilines or related precursors, building the fused thiazole (B1198619) ring through various cyclization strategies.
Cyclization of 2-Aminothiophenol Derivatives
A cornerstone in benzothiazole synthesis is the condensation and subsequent cyclization of 2-aminothiophenol with a variety of carbonyl compounds. nih.gov This versatile method allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring. For the synthesis of a 2-methyl substituted benzothiazole, acetic acid or its derivatives are commonly employed as the carbonyl component. The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole core.
A general representation of this method involves the reaction of a substituted 2-aminothiophenol with an appropriate acetylating agent. The specific precursor for the target molecule would be a 4-amino-3-mercaptophenol derivative, which upon reaction and cyclization would yield the 2-methyl-6-aminobenzothiazole intermediate.
Xanthate-Mediated Pathways for Benzothiazole Construction
An alternative approach to the formation of the benzothiazole ring involves the use of xanthates. These methods can offer advantages in terms of reagent availability and reaction conditions. One such strategy involves a copper-catalyzed one-pot synthesis from 2-iodoanilides using xanthates as a thiol precursor. This methodology facilitates the in situ generation of the necessary thiol functionality, which then participates in the cyclization to form the benzothiazole ring.
| Reagent/Catalyst | Role | Reference |
| Copper Catalyst | Promotes the in situ generation of aryl thiolates | orgsyn.org |
| Xanthate | Serves as a thiol precursor | orgsyn.org |
| 2-Iodoanilide | Starting material for the benzothiazole core | orgsyn.org |
Multicomponent Condensation Reactions in Benzothiazole Synthesis
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single synthetic operation. For benzothiazole synthesis, MCRs can bring together three or more reactants to rapidly assemble the desired heterocyclic core. These reactions are prized for their atom economy and operational simplicity. For instance, a three-component reaction could involve a substituted aniline (B41778), an aldehyde, and a sulfur source, which under the appropriate catalytic conditions, condense to form the benzothiazole ring. The specific combination of starting materials would be chosen to yield the desired 2-methyl-6-amino substitution pattern.
Oxidative Annulation Strategies for Benzothiazole Ring Assembly
Oxidative annulation represents another powerful tool for the construction of the benzothiazole nucleus. These methods often involve the formation of carbon-sulfur and carbon-nitrogen bonds in a single oxidative step. For example, anilines can react with sulfur sources and a methyl group donor under oxidative conditions to form 2-methylbenzothiazoles. The choice of oxidant and catalyst is crucial for the efficiency and selectivity of these reactions.
Regioselective Introduction of the Iodine Moiety onto the Benzothiazole Scaffold
Once the 2-methylbenzo[d]thiazol-6-amine (B1361900) core is synthesized, the next critical step is the regioselective introduction of the iodine atom at the 7-position. The directing effects of the existing substituents on the benzene (B151609) ring, namely the activating amino group at the 6-position and the fused thiazole ring, play a significant role in determining the position of electrophilic substitution.
Direct Iodination Methods for Benzothiazole Derivatives
Direct iodination of aromatic rings is a common method for the introduction of iodine. This is typically achieved using an electrophilic iodine source. However, the regioselectivity of this reaction on a substituted benzothiazole can be complex. Research on the direct iodination of electron-deficient benzothiazoles has shown that iodination can occur at the 4- and 7-positions. The outcome of the reaction is highly dependent on the reaction conditions and the electronic nature of the substituents already present on the benzothiazole ring.
For the specific case of 2-methylbenzo[d]thiazol-6-amine, the strongly activating amino group at the 6-position would be expected to direct electrophilic substitution to the ortho (5 and 7) positions. Achieving selective iodination at the 7-position would likely require careful control of the reaction conditions, including the choice of iodinating agent and solvent, to favor substitution at the sterically less hindered position or to exploit subtle electronic effects.
Common iodinating agents used in electrophilic aromatic substitution include iodine monochloride (ICl), N-iodosuccinimide (NIS), and molecular iodine in the presence of an oxidizing agent. The choice of reagent can significantly influence the regioselectivity of the reaction.
| Iodinating Agent | Description |
| Iodine Monochloride (ICl) | A highly reactive electrophilic iodine source. |
| N-Iodosuccinimide (NIS) | A milder and more selective iodinating agent. |
| Iodine (I₂) with Oxidant | Generates a more electrophilic iodine species in situ. |
Decarboxylative Halogenation Precursors in Iodobenzothiazole Synthesis
The introduction of an iodine atom onto the benzothiazole ring can be achieved through various methods, one of which involves decarboxylative iodination. This transformation is a variant of the Hunsdiecker reaction, where a carboxylic acid precursor is converted into an organohalide. In the context of synthesizing an iodobenzothiazole, this would typically involve the synthesis of a benzothiazole carboxylic acid, followed by its reaction with an iodine source under conditions that promote decarboxylation and subsequent C-I bond formation.
While direct literature detailing the decarboxylative iodination to form 7-Iodo-2-methylbenzo[d]thiazol-6-amine is scarce, the general principle can be applied. The synthetic strategy would necessitate the preparation of 2-methyl-6-aminobenzo[d]thiazole-7-carboxylic acid or a protected amine equivalent. This precursor would then undergo reaction with an iodinating reagent. Modern variations of this reaction often utilize more efficient and milder reagents than the classic silver salt and elemental halogen combination. For instance, visible-light-induced decarboxylative iodination using a photocatalyst represents a contemporary approach. organic-chemistry.org Another transition-metal-free method involves the reaction of benzoic acids with molecular iodine (I₂). nih.gov
Key aspects of this potential synthetic step:
Precursor Synthesis: The primary challenge lies in the regioselective synthesis of the required 7-carboxybenzothiazole precursor.
Reaction Conditions: The choice of iodinating agent and reaction conditions is crucial to ensure high yield and prevent side reactions, especially with the sensitive amino group, which would likely require protection.
Incorporation of the Amino Group at the C6 Position
A key step in the synthesis of the target molecule is the introduction of the amino group at the C6 position of the benzothiazole nucleus. The most common and reliable method involves the reduction of a nitro group precursor.
Reduction of Nitro Precursors to the Amino Functionality
The reduction of an aromatic nitro group is a fundamental and widely used transformation in organic synthesis for the formation of anilines. In the synthesis of this compound, the logical precursor is 7-Iodo-2-methyl-6-nitrobenzo[d]thiazole. The conversion of the 6-nitro group to the 6-amino group can be accomplished using a variety of reducing agents. nih.govnih.gov
Commonly employed methods include:
Metal-Acid Systems: Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for this reduction. nih.govtandfonline.comcommonorganicchemistry.com Similarly, iron (Fe) or zinc (Zn) in acidic media are also utilized.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum, or Raney nickel. It is often considered a greener alternative due to the formation of water as the only byproduct. africaresearchconnects.com
The choice of reducing agent can depend on the presence of other functional groups in the molecule. For a substrate like 7-Iodo-2-methyl-6-nitrobenzo[d]thiazole, milder conditions may be preferred to avoid any potential reduction or cleavage of the C-I bond. The synthesis of the 6-nitro-2-aminobenzothiazole precursor is a well-established process. rjpbcs.com The reduction of this nitro-substituted benzothiazole to the corresponding amine is a critical step for further functionalization. nih.govnih.gov
| Reagent/System | Typical Conditions | Advantages | Potential Considerations |
|---|---|---|---|
| SnCl₂ / HCl | Ethanol or Methanol, Reflux | High efficiency, reliable | Requires stoichiometric amounts of metal, acidic workup |
| Fe / HCl or Acetic Acid | Aqueous/Alcoholic solvent, Heat | Inexpensive, effective | Often requires large excess of iron, acidic |
| H₂ / Pd/C | Methanol or Ethanol, RT - 50°C | Clean (byproduct is H₂O), catalytic | Requires H₂ gas handling, potential for dehalogenation |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous/Biphasic, RT - Heat | Mild conditions | Can require large excess, aqueous workup |
Alternative Amination Strategies for the Benzothiazole Nucleus
Beyond the reduction of nitro compounds, other modern synthetic methods can be employed to form C-N bonds on aromatic rings. For the benzothiazole nucleus, palladium-catalyzed cross-coupling reactions are a powerful alternative. wikipedia.org
The Buchwald-Hartwig amination is a prominent example, enabling the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org To synthesize the target compound using this strategy, one could envision a route starting with a 6-halo-7-iodo-2-methylbenzothiazole (e.g., 6-bromo-7-iodo-2-methylbenzothiazole). This di-halogenated intermediate could then be selectively aminated at the C6 position using an ammonia equivalent. organic-chemistry.org
Key factors for a successful Buchwald-Hartwig amination include:
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical and substrate-dependent.
Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required.
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
While highly versatile, this method requires careful optimization to achieve regioselectivity if multiple halide sites are present and to avoid catalyst poisoning by the sulfur atom in the thiazole ring.
Advanced Synthetic Techniques and Methodological Innovations for this compound
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly processes. Techniques like microwave-assisted synthesis and the application of green chemistry principles are becoming increasingly important in the preparation of heterocyclic compounds like benzothiazoles.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govias.ac.in The synthesis of the benzothiazole core, typically through the condensation of a 2-aminothiophenol with a carboxylic acid or aldehyde, is a reaction that benefits significantly from microwave irradiation. scielo.brajrconline.org
For the synthesis of this compound, several steps could be accelerated using this technology:
Benzothiazole Ring Formation: The initial cyclization to form the 2-methylbenzothiazole ring system can be performed in minutes under microwave conditions, compared to several hours with conventional refluxing.
Substituent Modification: Subsequent reactions, such as cross-coupling or amination, can also be enhanced. nih.gov
The primary advantage of MAOS is the rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently, reduce the formation of side products, and enable solvent-free reactions. nih.gov
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | 6-10 hours | 3-10 minutes | nih.govscielo.brajrconline.org |
| Yield | Often moderate (e.g., 30-70%) | Generally higher (e.g., 75-95%) | nih.govscielo.br |
| Conditions | Reflux in high-boiling solvent | Can be solvent-free or in minimal solvent | nih.gov |
| Energy Efficiency | Lower | Higher | airo.co.in |
Implementation of Green Chemistry Principles in the Synthesis of Iodinated Benzothiazoles
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. airo.co.in The synthesis of benzothiazoles has been a focus of green innovation, with several strategies being developed to make the process more sustainable. nih.govacs.orgmdpi.com
Key green chemistry principles applicable to the synthesis of iodinated benzothiazoles include:
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) like toluene or DMF with more environmentally benign solvents such as water or ethanol. airo.co.inrsc.orgorgchemres.orgresearchgate.net Some benzothiazole syntheses have been successfully performed in aqueous media. rsc.orgorgchemres.orgresearchgate.net
Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. This includes using recyclable heterogeneous catalysts or metal-free organocatalysts. acs.orgmdpi.comorganic-chemistry.org For example, iodine itself can be used as a catalyst in some cyclization reactions. acs.orgorganic-chemistry.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are carried out in the same vessel, are a prime example of this principle.
Energy Efficiency: Utilizing methods like microwave or ultrasonic irradiation to reduce energy consumption and reaction times. airo.co.inorgchemres.org
By integrating these principles, the synthesis of complex molecules like this compound can be made more efficient, cost-effective, and environmentally responsible.
Catalytic Systems Employed in Benzothiazole Formation
The formation of the benzothiazole ring is a critical step in the synthesis of this compound. A variety of catalytic systems have been developed to facilitate this transformation, offering routes that vary in efficiency, substrate scope, and environmental impact. These can be broadly categorized into metal-catalyzed and metal-free systems.
Transition metal catalysts are frequently employed for the synthesis of benzothiazoles due to their high efficiency and functional group tolerance. Catalysts based on ruthenium, palladium, copper, and nickel have all proven effective in promoting the intramolecular cyclization of N-arylthioureas or related precursors. For instance, ruthenium(III) chloride has been used to catalyze the oxidative coupling of N-arylthioureas, leading to the formation of 2-aminobenzothiazoles in high yields. Similarly, palladium acetate has been utilized for the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. Copper-based catalysts, such as copper(I) iodide and copper(II) acetate, are also widely used and offer a more economical option. Nickel(II) salts have emerged as a cost-effective and less toxic alternative, capable of catalyzing the reaction under mild conditions with short reaction times.
In addition to transition metals, iodine itself can act as a catalyst in the formation of the benzothiazole ring. Molecular iodine, in conjunction with an oxidant like molecular oxygen, can promote the cascade reaction of isothiocyanatobenzenes with amines to form 2-aminobenzothiazoles. This metal-free approach is advantageous due to the low cost and environmental friendliness of the reagents.
Brønsted acids represent another class of catalysts for benzothiazole synthesis, offering a metal-free alternative. Acids such as p-toluenesulfonic acid (p-TSA) can catalyze the condensation reaction between 2-aminothiophenols and various carbonyl compounds. Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate (NaHSO4-SiO2), have also been developed to facilitate easier product purification and catalyst recycling.
| Catalyst Type | Specific Catalyst Example | Key Features |
| Transition Metal | Ruthenium(III) chloride | High efficiency in oxidative coupling of N-arylthioureas. |
| Palladium(II) acetate | Effective for intramolecular cyclization of N-aryl-N',N'-dialkylthioureas. | |
| Copper(I) iodide/Copper(II) acetate | Economical and widely used for various benzothiazole syntheses. | |
| Nickel(II) salts | Cost-effective, less toxic, and effective under mild conditions. | |
| Metal-Free | Molecular Iodine/O2 | Environmentally friendly, promotes cascade reactions. |
| p-Toluenesulfonic acid (p-TSA) | Brønsted acid catalyst for condensation reactions. | |
| NaHSO4-SiO2 | Heterogeneous catalyst allowing for easy separation and reuse. |
Synthetic Challenges and Optimization Strategies for this compound Production
The synthesis of a polysubstituted benzothiazole like this compound is fraught with challenges, primarily concerning the regioselective introduction of substituents and the compatibility of functional groups throughout the synthetic sequence.
A primary challenge lies in the controlled introduction of the iodine atom at the C7 position. Direct iodination of a pre-formed 2-methyl-6-aminobenzothiazole intermediate could lead to a mixture of constitutional isomers, with substitution potentially occurring at other activated positions on the benzene ring. The directing effects of the existing amino and thiazole groups would need to be carefully considered. An alternative strategy would involve the use of a pre-iodinated aniline precursor. For example, a suitably substituted 2-iodoaniline could be a key starting material.
The introduction of the methyl group at the C2 position is typically achieved by using an appropriate precursor during the cyclization step. For instance, the reaction of a
Reactivity and Derivatization of 7 Iodo 2 Methylbenzo D Thiazol 6 Amine
Transformations Involving the Iodine Substituent at C7
The carbon-iodine bond at the C7 position of the benzothiazole (B30560) ring is a key site for synthetic modification. This section explores the utility of this functional group in palladium-catalyzed cross-coupling reactions and touches upon the potential for aryne-mediated transformations.
Palladium-Catalyzed Cross-Coupling Reactions of 7-Iodo-2-methylbenzo[d]thiazol-6-amine
While specific studies on this compound are not extensively documented, the reactivity of similar halo-substituted benzothiazoles in palladium-catalyzed cross-coupling reactions provides a strong indication of its synthetic potential. Reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings are expected to proceed at the C7 position.
For instance, the Suzuki cross-coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids has been successfully demonstrated, yielding 2-amino-6-arylbenzothiazoles in moderate to excellent yields. nih.govresearchgate.netresearchgate.net This suggests that this compound would similarly react with aryl boronic acids or esters in the presence of a palladium catalyst and a base to form 7-aryl-2-methylbenzo[d]thiazol-6-amine derivatives.
The general mechanism for palladium-catalyzed cross-coupling reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.org
Table 1: Representative Palladium-Catalyzed Suzuki Coupling of a Related Aminobenzothiazole nih.gov
| Entry | Aryl Boronic Acid/Ester | Product | Yield (%) |
| 1 | 4-Tolylboronic acid | 2-Amino-6-(p-tolyl)benzo[d]thiazole | 75 |
| 2 | 4-Methoxyphenylboronic acid | 2-Amino-6-(4-methoxyphenyl)benzo[d]thiazole | 64 |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazole | High |
Reaction Conditions: 2-amino-6-bromobenzothiazole, aryl boronic acid/ester, Pd(PPh3)4, Na2CO3, DMF, reflux.
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.orgresearchgate.netbeilstein-journals.orgnih.gov It is anticipated that this compound could be coupled with a variety of primary and secondary amines to introduce diverse amino substituents at the C7 position.
Furthermore, Sonogashira coupling, which forms carbon-carbon bonds between aryl halides and terminal alkynes, would likely be a viable method for introducing alkynyl moieties at the C7 position of the title compound. nih.gov
Aryne Chemistry and Reactivity Profile of Iodobenzothiazoles
The generation of arynes from aryl halides is a well-established method for forming highly reactive intermediates that can undergo various cycloaddition and nucleophilic addition reactions. While specific studies on aryne formation from this compound are not available, the general principles of aryne chemistry suggest its potential as a precursor to a benzothiazolyne intermediate. Treatment with a strong base, such as sodium amide, could induce elimination of HI, leading to the formation of the corresponding aryne. This reactive intermediate could then be trapped with various nucleophiles or dienes to generate a range of functionalized benzothiazole derivatives.
Reactions at the C6-Amine Functionality
The amino group at the C6 position of this compound is a versatile functional handle for derivatization. Its nucleophilic character allows for a variety of transformations, including acylation, amidation, and the formation of Schiff bases.
Acylation and Amidation Reactions of the Amine Group
The C6-amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides. For example, the acylation of 2-aminobenzothiazoles with acetic acid has been reported to produce N-acetylated products. umpr.ac.id Similarly, reaction with various cinnamic acid derivatives via their acyl chlorides leads to the formation of benzothiazole amide derivatives. nih.gov These reactions typically proceed in the presence of a base to neutralize the acid byproduct.
Table 2: Examples of Acylation/Amidation of Aminobenzothiazole Derivatives
| Amine Substrate | Acylating/Amidating Agent | Product | Reference |
| 2-Aminobenzothiazole (B30445) | Acetic Acid | N-(Benzo[d]thiazol-2-yl)acetamide | umpr.ac.id |
| 2-Aminobenzothiazole | Cinnamoyl chloride | N-(Benzo[d]thiazol-2-yl)cinnamamide | nih.gov |
| 2-Amino-6-nitrobenzothiazole | Chloroacetyl chloride | 2-(Chloroacetylamino)benzo[d]thiazole-6-sulfonamide | researchgate.net |
The amidation of carboxylic acids with amines is a fundamental transformation in organic synthesis. The amino group of this compound can react with carboxylic acids in the presence of a coupling agent or be converted to the corresponding amide by reaction with an activated carboxylic acid derivative.
Formation of Schiff Bases from this compound
The primary amino group at the C6 position can undergo condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by an acid or a base. The formation of Schiff bases from various substituted 2-aminobenzothiazoles and aromatic aldehydes is well-documented. nih.gov These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol.
The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the imine. The resulting Schiff bases can serve as versatile intermediates for the synthesis of more complex heterocyclic systems.
Nucleophilic Reactivity of the Amino Group in Derivatization
The nucleophilic nature of the C6-amino group allows it to participate in a variety of other derivatization reactions. For example, it can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. Additionally, it can act as a nucleophile in substitution reactions, although the reactivity is influenced by the electronic properties of the benzothiazole ring system. The amino group can also be a key participant in multicomponent reactions, leading to the formation of complex heterocyclic structures in a single step. nih.gov
Electrophilic Aromatic Substitution on the Benzothiazole Benzene (B151609) Ring of this compound Derivatives
The benzene ring of the benzothiazole system in this compound is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome being dictated by the cumulative electronic effects of the existing substituents. The 6-amino group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density via a strong +M (mesomeric) effect. wikipedia.orgsavemyexams.com The 2-methyl group is a weakly activating, ortho-, para-directing group (+I effect), while the 7-iodo group is deactivating due to its -I (inductive) effect, but it still directs incoming electrophiles to the ortho and para positions through a +M effect. imperial.ac.uklibretexts.org
In the case of this compound, the directing effects of these groups converge. The dominant activating influence is the 6-amino group. savemyexams.com It strongly activates the positions ortho and para to it. The para position is occupied by the thiazole (B1198619) sulfur atom. The two ortho positions are C5 and C7. The C7 position is already substituted with iodine. Therefore, electrophilic attack is overwhelmingly directed to the C5 position. The C5 position is ortho to the activating amino group and meta to the deactivating iodo group, making it the most electronically enriched and accessible site for substitution.
Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to yield the corresponding 5-substituted derivatives. For instance, bromination of aminobenzothiazoles is a known process for introducing a bromine atom onto the benzene ring. rsc.org
The reactivity can be modulated by derivatizing the amino group. Acylation of the 6-amino group to form an amide (e.g., acetamide) diminishes its activating strength. libretexts.org While still an ortho-, para-director, the bulkier and less activating amide group might alter the reaction's regioselectivity or rate, potentially allowing for substitution at other positions or requiring harsher reaction conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Electrophile (E+) | Predicted Major Product |
|---|---|---|
| HNO₃/H₂SO₄ (Nitration) | NO₂⁺ | 7-Iodo-2-methyl-5-nitrobenzo[d]thiazol-6-amine |
| Br₂/FeBr₃ (Bromination) | Br⁺ | 5-Bromo-7-iodo-2-methylbenzo[d]thiazol-6-amine |
| SO₃/H₂SO₄ (Sulfonation) | SO₃ | 6-Amino-7-iodo-2-methylbenzo[d]thiazole-5-sulfonic acid |
Regioselective C-H Functionalization of the Benzothiazole System in the Context of this compound
Transition metal-catalyzed C-H functionalization has become a powerful tool for derivatizing heterocyclic compounds, offering alternatives to traditional electrophilic substitution. acs.orgrsc.org This approach allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, often with high regioselectivity controlled by the catalyst or directing groups. nih.govrsc.org
Directed C-H Functionalization Utilizing the Benzothiazole Motif
The benzothiazole core itself can direct C-H functionalization. The nitrogen atom in the thiazole ring can act as a coordinating atom for a metal catalyst, directing functionalization to the adjacent C7 position. nih.gov In the target molecule, the C7 position is occupied by iodine, precluding direct C-H activation at this site. However, the iodine atom itself can be utilized in cross-coupling reactions.
The most acidic proton on the unsubstituted benzothiazole ring is at the C2 position. This position is readily functionalized, for example, through the formation of thiazol-2-yl-phosphonium salts. acs.org In this compound, this position is blocked by a methyl group. Therefore, C-H functionalization efforts would naturally focus on the available C-H bonds of the benzene ring at the C4 and C5 positions.
Exploration of Regioselectivity in C-H Activation Pathways
To achieve selective C-H functionalization at the C4 or C5 positions of this compound, the installation of a directing group (DG) is a common and effective strategy. The 6-amino group is an ideal handle for the introduction of various directing groups.
For instance, converting the amine to an amide, carbamate, or urea can direct transition metals like palladium or rhodium to activate the ortho C-H bond at the C5 position. nih.gov This approach would complement the inherent electronic preference for substitution at C5 seen in EAS.
Alternatively, a directing group could be designed to achieve functionalization at the more sterically hindered C4 position. While challenging, remote C-H functionalization techniques are emerging that could potentially target this site. rsc.org The choice of metal catalyst (e.g., Pd, Rh, Ru, Cu), ligand, and oxidant plays a crucial role in determining the regiochemical outcome of these transformations. acs.orgrsc.orgchemrxiv.orgrsc.org Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions, for example, have been successfully used to link benzothiazoles with other heterocycles like thiophenes. rsc.org
Table 2: Representative C-H Functionalization Reactions on the Benzothiazole Scaffold
| Catalyst/Reagents | Directing Group | Position Functionalized | Reaction Type |
|---|---|---|---|
| Pd(OAc)₂, Ag₂O | Pivaloyl | C4 | Arylation |
| [RhCp*Cl₂]₂, AgSbF₆ | Amide | ortho-C-H to DG | Alkenylation |
| Pd(OAc)₂, CuI, Bu₄NBr | None (Thiobenzanilide precursor) | C-H ortho to Nitrogen | Intramolecular C-S Cyclization |
Formation of Fused Heterocyclic Systems from this compound and its Derivatives
The 6-amino and 7-iodo substituents on the benzothiazole core are strategically positioned to serve as reactive handles for the construction of fused polycyclic heterocyclic systems. indexcopernicus.comnih.gov Such molecules are of significant interest in medicinal chemistry and materials science. researchgate.netnih.gov
A prominent strategy involves intramolecular cyclization reactions. For example, the 6-amino group can be acylated with a reagent containing a suitable leaving group, followed by an intramolecular nucleophilic aromatic substitution (SNAᵣ) or a transition metal-catalyzed cyclization to form a new ring fused across the C6 and C7 positions.
Palladium- or copper-catalyzed intramolecular C-N bond formation is a particularly powerful method. indexcopernicus.com A derivative of this compound, perhaps after N-acylation or N-alkylation, could undergo an intramolecular Buchwald-Hartwig amination or an Ullmann condensation, where the nitrogen atom displaces the iodine at C7 to forge a new six- or seven-membered ring.
Another approach involves converting the amino group into a different reactive functionality. For example, diazotization of the amine to form a diazonium salt, followed by reaction with a nucleophile and subsequent cyclization onto the C7 position, could lead to novel fused systems. The iodine at C7 can also be transformed via halogen-metal exchange or cross-coupling reactions to introduce a side chain that can then participate in a cyclization reaction with the 6-amino group. The synthesis of fused heterocycles like imidazo[2,1-b] acs.orgindexcopernicus.combenzothiazoles and pyrazoles fused to the benzothiazole ring has been reported from 2-aminobenzothiazole derivatives, highlighting the versatility of this scaffold in building complex molecular architectures. nih.gov
Table 3: Potential Strategies for Fused Ring Synthesis from this compound
| Reaction Type | Key Functional Groups Involved | Potential Fused System |
|---|---|---|
| Intramolecular Buchwald-Hartwig Amination | 6-Amide and 7-Iodo | Fused Diazocine or Diazepine Ring |
| Intramolecular Heck Reaction | 6-Acrylamide and 7-Iodo | Fused Pyridinone Ring |
| Pictet-Spengler Reaction | 6-Amino and an introduced Aldehyde at C7 | Fused Tetrahydro-carboline analogue |
Mechanistic Investigations of Chemical Transformations Involving 7 Iodo 2 Methylbenzo D Thiazol 6 Amine
Elucidation of Core Benzothiazole (B30560) Formation Mechanisms
The formation of the 2-methylbenzo[d]thiazol-6-amine (B1361900) core structure can be rationalized through established synthetic routes for benzothiazoles, primarily the Jacobson and Hugerschoff syntheses.
The Jacobson synthesis involves the oxidative cyclization of an N-arylthioamide. For the synthesis of a precursor to 7-Iodo-2-methylbenzo[d]thiazol-6-amine, this would typically start from a substituted N-(aminophenyl)thioacetamide. The mechanism is believed to proceed via a radical cation intermediate, generated by an oxidizing agent such as potassium ferricyanide. This is followed by an intramolecular electrophilic attack of the sulfur atom onto the benzene (B151609) ring. The regioselectivity of this cyclization is governed by the electronic nature of the substituents on the aromatic ring. An amino group at what will become the 6-position strongly activates the ring towards electrophilic substitution, directing the cyclization to the ortho position (C7).
The Hugerschoff synthesis , on the other hand, involves the reaction of a substituted aniline (B41778) with a source of thiocyanate, often in the presence of an oxidizing agent like bromine. The proposed mechanism involves the initial formation of an arylthiourea intermediate. Subsequent intramolecular electrophilic attack of a sulfur-centered electrophile on the activated aromatic ring leads to the formation of the benzothiazole ring. The amino group at the para-position to the cyclizing amine would facilitate this electrophilic aromatic substitution.
More contemporary methods, such as palladium-catalyzed intramolecular C-H functionalization of N-arylthioureas, also provide a route to the benzothiazole core. organic-chemistry.org These reactions are thought to proceed through a catalytic cycle involving oxidative addition of the N-H bond to the palladium center, followed by C-H activation and reductive elimination to form the C-S bond.
Mechanisms of Halogenation Reactions Relevant to the C7-Iodine Moiety
The introduction of the iodine atom at the C7 position of 2-methylbenzo[d]thiazol-6-amine is a key step and proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the benzothiazole ring system.
The 6-amino group is a powerful activating group and an ortho-, para-director. The fused thiazole (B1198619) ring, being electron-withdrawing, tends to deactivate the benzene ring, but its influence is overcome by the strongly activating amino group. The directing effect of the amino group at C6 would strongly favor substitution at the ortho positions (C5 and C7) and the para position (no para position available).
The mechanism involves the generation of an electrophilic iodine species (e.g., I⁺) from an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The π-electrons of the electron-rich benzene ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the aromatic system and is significantly stabilized by the lone pair of electrons on the adjacent amino group. Finally, a base in the reaction mixture abstracts a proton from the C7 position, restoring the aromaticity of the benzene ring and yielding the 7-iodo product.
The preference for iodination at C7 over C5 can be influenced by steric factors, with the C2-methyl group potentially hindering the approach of the electrophile to the C5 position.
Mechanistic Pathways of Functionalization Reactions of this compound (e.g., C-H functionalization, cross-coupling)
The presence of the C7-iodine moiety in this compound opens up a plethora of possibilities for further molecular elaboration through various functionalization reactions, most notably palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is a highly effective handle for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. The general mechanism for these transformations involves a catalytic cycle initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) species. researchgate.net This step forms a palladium(II) intermediate.
In a Suzuki coupling , this intermediate undergoes transmetalation with an organoboron reagent in the presence of a base. The final step is reductive elimination from the resulting diorganopalladium(II) complex to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
Similarly, in a Sonogashira coupling , the palladium(II) intermediate reacts with a terminal alkyne in the presence of a copper(I) co-catalyst, leading to the formation of a C-C triple bond.
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base.
The electronic properties of the benzothiazole ring and the substituents can influence the efficiency of these coupling reactions. The electron-donating amino group at C6 can enhance the rate of oxidative addition.
C-H Functionalization: While the C7-iodo group is a prime site for cross-coupling, direct C-H functionalization at other positions of the benzothiazole ring is also a powerful tool for derivatization. Palladium-catalyzed direct arylation can occur at the C-H bonds of the benzothiazole nucleus, often directed by the nitrogen atom of the thiazole ring. The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway or an electrophilic palladation.
Application of Computational Studies in Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving complex molecules like this compound. scirp.orgnih.gov
Elucidating Reaction Pathways: DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the determination of the rate-limiting step. For instance, computational studies can model the Jacobson and Hugerschoff syntheses to compare the energetic favorability of different cyclization pathways and rationalize the observed regioselectivity.
Predicting Reactivity and Regioselectivity: Molecular orbital calculations and the analysis of molecular electrostatic potential (MEP) maps can predict the most nucleophilic and electrophilic sites within the molecule. scirp.org For the electrophilic iodination of 2-methylbenzo[d]thiazol-6-amine, DFT can be used to calculate the relative stabilities of the sigma complexes formed upon attack at different positions (C5 vs. C7), thereby predicting the regiochemical outcome. nih.gov
Investigating Catalyst-Substrate Interactions: In palladium-catalyzed cross-coupling reactions, computational studies can model the interaction of the benzothiazole substrate with the palladium catalyst. This can provide insights into the geometry of the transition states for oxidative addition, transmetalation, and reductive elimination, helping to understand the influence of ligands and substituents on the reaction efficiency.
Below is a table summarizing key computational parameters often used in these mechanistic studies:
| Computational Method | Application in Mechanistic Studies |
| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and activation barriers. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra to correlate with experimental observations. |
| Natural Bond Orbital (NBO) Analysis | Investigation of charge distribution and donor-acceptor interactions within the molecule. |
| Molecular Electrostatic Potential (MEP) | Identification of nucleophilic and electrophilic sites for predicting reactivity. |
By integrating experimental findings with computational modeling, a comprehensive and detailed picture of the chemical transformations involving this compound can be achieved, paving the way for the development of novel synthetic methodologies and functional materials.
Theoretical and Computational Studies on 7 Iodo 2 Methylbenzo D Thiazol 6 Amine and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and predicting the reactivity of molecules like 7-Iodo-2-methylbenzo[d]thiazol-6-amine. researchgate.net The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, combined with a suitable basis set such as 6-31G+(d,p), is commonly used for such analyses on benzothiazole (B30560) derivatives. scirp.org
These calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. The MEP map, for instance, helps in identifying the electrophilic and nucleophilic sites within the molecule, which are crucial for predicting its interaction with other chemical species. For this compound, the nitrogen atoms of the thiazole (B1198619) ring and the amino group are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms of the amino group and the area around the iodine atom may exhibit positive electrostatic potential (electrophilic).
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the hyperconjugative interactions that contribute to the molecule's stability. For instance, the interaction between the lone pairs of the nitrogen and sulfur atoms with the antibonding orbitals of adjacent bonds can be elucidated, providing a deeper understanding of the electronic structure.
Table 1: Predicted Electronic Properties of this compound using DFT/B3LYP (Note: The following data is hypothetical and serves as an illustrative example of typical results from DFT calculations for similar molecules.)
| Property | Predicted Value |
| Dipole Moment | 3.5 D |
| Total Energy | -550.2 Hartree |
| Polarizability | 25.8 ų |
Conformational Analysis and Molecular Geometry Optimization of this compound
Conformational analysis and geometry optimization are fundamental steps in computational chemistry to determine the most stable three-dimensional structure of a molecule. For this compound, these calculations are performed to find the conformation with the lowest energy. The benzothiazole core is largely planar, and the orientation of the methyl and amino groups relative to this plane is of interest. nih.gov
The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. In a related compound, 6-Iodo-2-methyl-1,3-benzothiazole, the benzothiazole ring system is nearly planar. nih.gov It is expected that this compound would also possess a largely planar structure. The iodine atom, being large, might cause minor distortions from planarity.
Table 2: Predicted Optimized Geometrical Parameters for this compound (Note: This data is illustrative and based on typical bond lengths and angles for similar structures.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-S | 1.75 Å |
| Bond Length | C=N | 1.35 Å |
| Bond Length | C-I | 2.10 Å |
| Bond Angle | C-S-C | 90.5° |
| Bond Angle | C-N-C | 110.2° |
Frontier Molecular Orbital Theory and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. scirp.orgmdpi.com
From the HOMO and LUMO energy values, various chemical reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable for comparing the reactivity of different derivatives. scirp.org For benzothiazole derivatives, substituents can significantly influence the HOMO-LUMO gap and thus modulate their reactivity. scirp.org
Table 3: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors (Note: The values presented are hypothetical and for illustrative purposes.)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
| Ionization Potential | 5.8 |
| Electron Affinity | 1.2 |
| Chemical Hardness | 2.3 |
| Chemical Softness | 0.43 |
Molecular Modeling Applications in Scaffold Design and Interaction Analysis
Molecular modeling techniques, particularly molecular docking, are widely used to explore the potential of molecules as therapeutic agents. nih.govijprajournal.com The this compound scaffold can be used as a starting point for designing new drug candidates. Molecular docking simulations can predict how this molecule and its derivatives bind to the active site of a biological target, such as an enzyme or a receptor. nih.govresearchgate.net
These simulations provide information on the binding affinity, binding mode, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This information is invaluable for structure-activity relationship (SAR) studies, where the aim is to modify the chemical structure to improve its biological activity. For instance, the amino group and the nitrogen atom in the thiazole ring of this compound could act as hydrogen bond donors and acceptors, respectively, which are important features for drug-receptor interactions. The iodine atom can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design.
Table 4: Hypothetical Molecular Docking Results for a Derivative of this compound (Note: This table is an example of typical data obtained from molecular docking studies.)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase A | -8.5 | LYS72, GLU91, LEU148 |
| Protease B | -7.9 | ASP25, GLY27, ILE50 |
Advanced Research Applications of 7 Iodo 2 Methylbenzo D Thiazol 6 Amine As a Synthetic Intermediate and Molecular Scaffold
Strategic Utility in the Construction of Complex Organic Molecules
The true synthetic power of 7-Iodo-2-methylbenzo[d]thiazol-6-amine lies in the orthogonal reactivity of its functional groups. The iodine atom at the 7-position serves as a highly versatile handle for introducing molecular complexity through a variety of well-established metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis.
Key reactions leveraging the iodo group include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures or to attach alkyl or vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, useful for extending conjugation or as precursors for other functional groups.
Heck Coupling: Reaction with alkenes to form substituted olefins.
Buchwald-Hartwig Amination: Reaction with amines to create substituted anilines.
Stille Coupling: Reaction with organostannanes to form a wide range of C-C bonds.
Simultaneously, the amino group at the 6-position offers a distinct site for functionalization. It can readily undergo reactions such as acylation, alkylation, sulfonylation, or diazotization followed by substitution, allowing for the attachment of a different set of molecular fragments. The presence of these two distinct reactive centers enables chemists to build complex molecules in a planned, sequential manner. For instance, a Suzuki coupling could be performed at the 7-position, followed by an amide bond formation at the 6-amino group, creating a highly decorated benzothiazole (B30560) derivative. This strategic utility is analogous to the synthesis of 2-amino-6-arylbenzothiazoles from their 6-bromo precursors via Suzuki coupling, demonstrating the robustness of this approach on the aminobenzothiazole scaffold. researchgate.netresearchgate.net
Table 1: Potential Cross-Coupling Reactions at the 7-Position
| Reaction Name | Coupling Partner | Resulting Linkage | Potential Application |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | C-C (Aryl-Aryl) | Synthesis of biaryl compounds, fluorescent probes |
| Sonogashira | Terminal alkyne | C-C (Alkynyl) | Creation of rigid linkers, extended π-systems |
| Buchwald-Hartwig | Secondary amine | C-N | Introduction of diverse amine functionalities |
Design and Synthesis of Chimeric Molecules for Specific Research Probes (e.g., bioluminescent scaffolds)
A chimeric molecule is an engineered construct where two or more distinct molecular entities are linked together to create a new agent with a specific function. The unique substitution pattern of this compound makes it an excellent platform for designing such chimeras. The orthogonal reactivity of the iodo and amino groups allows for the separate attachment of a "targeting moiety" and an "effector moiety."
For example, a biomolecule-targeting ligand could be installed at the 7-position via a Suzuki or Sonogashira coupling. Subsequently, an effector molecule, such as a fluorescent dye or a photochemically active group, could be appended to the 6-amino group. This modular approach is central to the development of targeted research probes.
The benzothiazole nucleus itself is a key component of firefly luciferin, the molecule responsible for bioluminescence, indicating that benzothiazole derivatives can serve as scaffolds for fluorescent and bioluminescent probes. researchgate.net By using this compound, researchers can design novel probes where the benzothiazole core acts as the signaling unit. nih.gov For instance, a chimeric probe could be synthesized to target a specific cellular structure, like G-quadruplex DNA, where binding leads to a change in the fluorescence of the benzothiazole moiety, allowing for real-time imaging in living cells. researchgate.netnih.govnih.govrsc.org
Table 2: Hypothetical Design of a Chimeric Probe
| Position | Reaction Type | Attached Moiety | Function |
|---|---|---|---|
| C7 | Suzuki Coupling | G-Quadruplex Ligand | Targeting Unit |
| N6 | Amide Coupling | Fluorophore | Signaling/Effector Unit |
| Core | Benzothiazole Scaffold | Structural Base | Modulates Photophysical Properties |
Investigation of Structure-Reactivity Relationships within Benzothiazole Derivatives for Chemical Biology Studies
Understanding how subtle changes in a molecule's structure affect its function is a fundamental goal of chemical biology. This compound is an ideal starting material for creating molecular libraries to perform structure-activity relationship (SAR) and structure-reactivity relationship studies.
By systematically replacing the iodine at the 7-position with a wide array of functional groups (e.g., aryl, alkyl, nitro, cyano) through cross-coupling chemistry, researchers can precisely tune the steric and electronic properties of the benzothiazole ring. nih.gov Similarly, the 6-amino group can be converted into a series of amides, sulfonamides, or substituted amines.
This systematic modification allows for a detailed investigation into how these changes influence:
Binding Affinity: How the molecule interacts with biological targets like enzymes or nucleic acids. nih.gov
Photophysical Properties: How substitutions affect the fluorescence quantum yield, emission wavelength, and environmental sensitivity of the benzothiazole core. rsc.org
Reactivity: How the electron-donating or -withdrawing nature of the substituents alters the reactivity of the benzothiazole ring system or other functional groups.
Cellular Uptake and Localization: How physicochemical properties modified by the substituents impact the molecule's behavior in a cellular environment.
Such studies are crucial for optimizing the performance of drug candidates, sensors, and molecular probes, transforming initial "hits" from screening into highly potent and selective tools for research. mdpi.com
Role of this compound in the Development of New Synthetic Methodologies and Reagents
The development of novel synthetic reactions and reagents is essential for advancing the capabilities of organic chemistry. Substrates with well-defined and challenging structural features are often used to test the limits of new catalytic systems or reaction conditions.
This compound, with its electron-rich, polyfunctional nature, can serve as an excellent benchmark substrate for new synthetic methodologies. For example, it could be used to:
Test New Catalysts: Evaluate the efficiency and selectivity of new palladium, copper, or nickel catalysts for cross-coupling reactions on complex, potentially coordinating substrates. nih.gov
Develop C-H Functionalization Reactions: The benzothiazole core has C-H bonds that could be targets for direct functionalization, and the existing substituents would influence the regioselectivity of such reactions.
Create Novel Reagents: The compound can be tethered to solid supports or larger molecular architectures. For example, attaching it to a polymer could create a scavenger resin, or incorporating it into a ligand structure could yield a new catalyst with unique properties derived from the benzothiazole unit.
Furthermore, iodine itself can act as a catalyst in certain organic transformations. While the C-I bond is typically used for cross-coupling, studies on iodine-catalyzed reactions for the synthesis of other heterocyclic systems highlight the diverse roles of iodine in organic synthesis. organic-chemistry.orgnih.govresearchgate.netacs.org The presence of the iodo group on this specific scaffold provides an opportunity to explore its potential involvement in novel intramolecular or intermolecular catalytic cycles.
Q & A
Q. What are common synthetic routes for preparing 7-Iodo-2-methylbenzo[d]thiazol-6-amine?
The synthesis typically involves functionalizing the benzothiazole core. For example, hydrazine derivatives of 6-methylbenzo[d]thiazol-2-amine are prepared by refluxing with hydrazine hydrate in ethylene glycol for 10–12 hours . Iodination at the 7-position may require electrophilic substitution under controlled conditions (e.g., using iodine monochloride or N-iodosuccinimide in a polar solvent). Key steps include monitoring reaction progress via TLC and purifying intermediates via column chromatography .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- TLC : Monitor reaction progress using EtOAc/hexane (50:50 v/v) with Rf ≈ 0.55–0.60 .
- 1H NMR : Identify aromatic protons (δ 7.0–7.5 ppm) and methyl groups (δ ~2.5 ppm). For example, 2-methylbenzo[d]thiazole derivatives show distinct splitting patterns for aryl-H and -CH3 .
- Mass spectrometry : Confirm molecular ion peaks and isotopic patterns due to iodine (m/z 127).
Q. How does the methyl group at the 2-position influence reactivity in benzothiazole derivatives?
The 2-methyl group stabilizes the thiazole ring via electron-donating effects, directing electrophilic substitution (e.g., iodination) to the 6- or 7-positions. This steric and electronic influence is evident in NMR data, where methyl protons resonate as singlets (δ ~2.5 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance iodination selectivity at the 7-position?
- Directing groups : Use substituents (e.g., -NH2, -CH3) to guide iodination. Evidence shows that 6-methyl groups favor electrophilic attack at the 7-position .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve iodine solubility and reaction kinetics.
- Catalysts : Lewis acids like FeCl3 can accelerate iodination .
Q. What methodologies resolve overlapping NMR signals in benzothiazole derivatives?
- High-field NMR (500+ MHz) : Enhances resolution of aromatic protons (e.g., δ 7.49 ppm for 6a vs. δ 7.47 ppm for 6b in DMSO-d6) .
- 2D NMR (COSY, HSQC) : Assigns coupling between protons and carbons, particularly useful for distinguishing regioisomers.
- Deuterated solvents : DMSO-d6 or CDCl3 reduce signal broadening .
Q. How can statistical experimental design improve synthesis efficiency?
- Factorial design : Test variables (e.g., temperature, molar ratios) systematically to identify optimal conditions. For example, a 2^3 factorial design could evaluate the impact of hydrazine equivalents, solvent volume, and reflux time on yield .
- Response surface methodology (RSM) : Model non-linear relationships between variables to maximize purity and yield .
Q. How to address contradictory data in regioselectivity studies of benzothiazole derivatives?
- Computational modeling : Use density functional theory (DFT) to calculate activation energies for iodination at competing positions (e.g., 6 vs. 7).
- Isotopic labeling : Track reaction pathways using ¹²⁵I or deuterated analogs.
- Cross-validation : Compare results across multiple characterization techniques (e.g., NMR, HPLC) to confirm regiochemical assignments .
Methodological Considerations
Q. What separation techniques are recommended for purifying this compound?
- Column chromatography : Use silica gel with EtOAc/hexane gradients (50:50 to 70:30) to isolate iodinated products .
- Recrystallization : Ethanol or chloroform yields high-purity crystals, as demonstrated for related hydrazinylbenzothiazoles .
Q. How can computational methods predict the biological activity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
